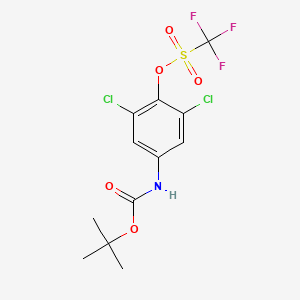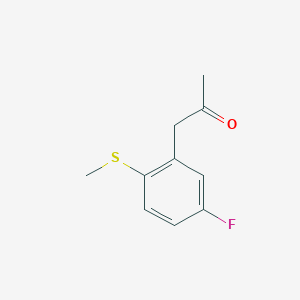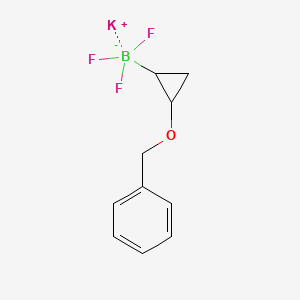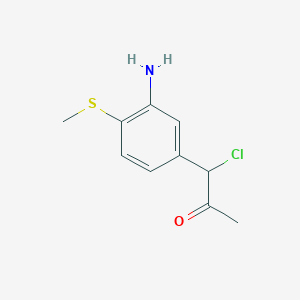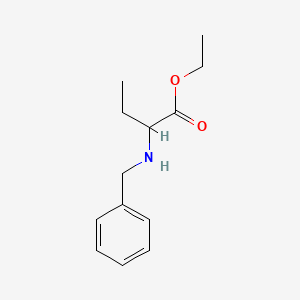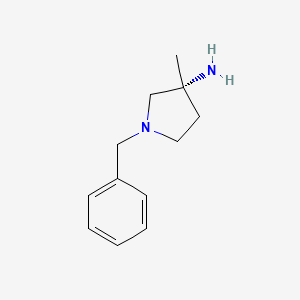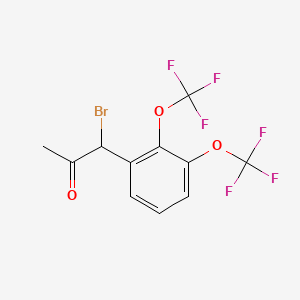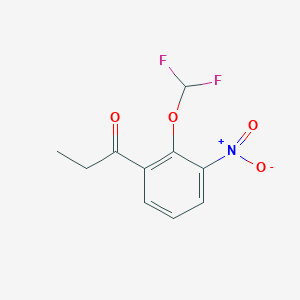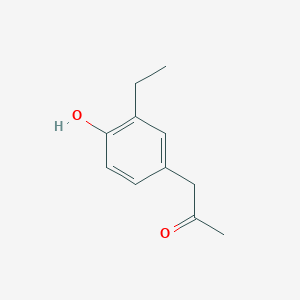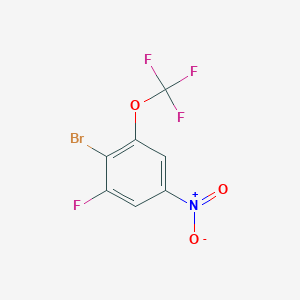
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring.
Métodos De Preparación
The synthesis of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as catalytic processes and controlled temperature environments .
Análisis De Reacciones Químicas
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used
Common reagents and conditions for these reactions include lithium diisopropylamide (LIDA) for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions. Major products formed from these reactions vary based on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy enhances its reactivity towards nucleophiles. The compound can participate in various pathways, including nucleophilic aromatic substitution and reduction reactions, leading to the formation of different products .
Comparación Con Compuestos Similares
1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the nitro and fluorine groups, resulting in different reactivity and applications.
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but without the trifluoromethoxy group, leading to variations in chemical behavior.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene:
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical properties and reactivity patterns .
Propiedades
Fórmula molecular |
C7H2BrF4NO3 |
|---|---|
Peso molecular |
303.99 g/mol |
Nombre IUPAC |
2-bromo-1-fluoro-5-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2BrF4NO3/c8-6-4(9)1-3(13(14)15)2-5(6)16-7(10,11)12/h1-2H |
Clave InChI |
IDRAYKPUSKTOQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)Br)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




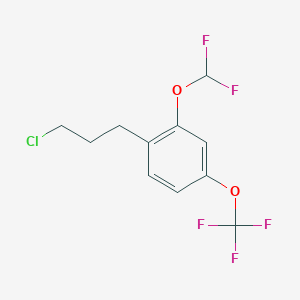
![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
